![molecular formula C13H21O4P B14695857 Diethyl [(4-ethoxyphenyl)methyl]phosphonate CAS No. 34585-35-8](/img/structure/B14695857.png)
Diethyl [(4-ethoxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-ethoxyphenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a benzyl moiety substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [(4-ethoxyphenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This method is efficient and retains the configuration at the phosphorus center.
Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction is smooth, tolerates various functionalities, and is applicable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium catalysts and microwave irradiation allows for rapid and efficient synthesis, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(4-ethoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and bases such as sodium carbonate. Reaction conditions often involve microwave irradiation or visible-light illumination to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl [(4-ethoxyphenyl)methyl]phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl [(4-ethoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can disrupt various biochemical pathways, leading to antimicrobial and other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl [(4-ethoxyphenyl)methyl]phosphonate include:
- Diethyl benzylphosphonate
- Diethyl (4-methylbenzyl)phosphonate
- Diethyl (4-hydroxyphenyl)methylphosphonate
Uniqueness
This compound is unique due to the presence of the ethoxy group on the benzyl moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzylphosphonates and can lead to different applications and properties .
Propriétés
Numéro CAS |
34585-35-8 |
|---|---|
Formule moléculaire |
C13H21O4P |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C13H21O4P/c1-4-15-13-9-7-12(8-10-13)11-18(14,16-5-2)17-6-3/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
QWZIMGOPXURPBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



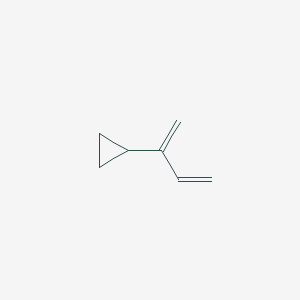
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
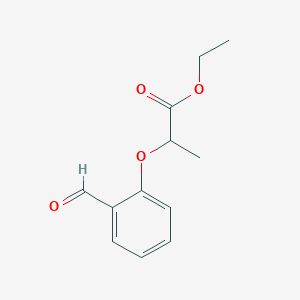
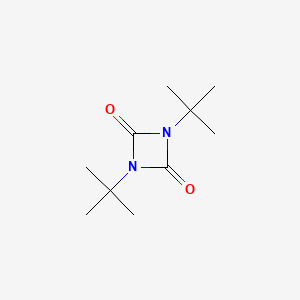
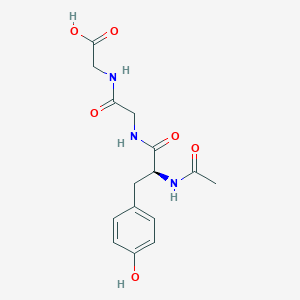
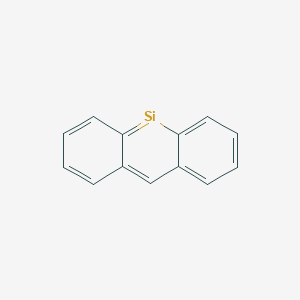
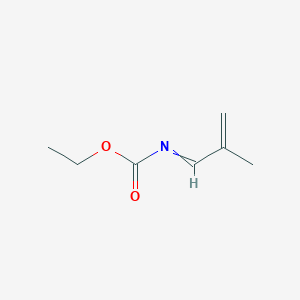
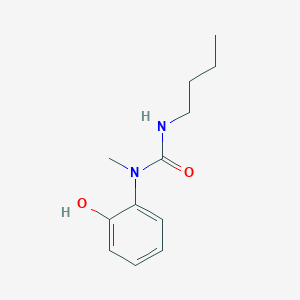


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
